molecular formula C15H11NO3S B1392300 (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid CAS No. 1217696-23-5

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid

Cat. No.: B1392300
CAS No.: 1217696-23-5
M. Wt: 285.3 g/mol
InChI Key: RLULBIWQZOAADG-ZDUSSCGKSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound's systematic IUPAC name, This compound , precisely describes its structure. Key components include:

  • Benzisothiazolone core : A fused bicyclic system with a sulfur atom at position 1 and a ketone at position 3.
  • Phenyl substituent : Attached to the acetic acid moiety, creating a chiral center at the C2 position.
  • (2S) stereochemistry : The absolute configuration at the chiral center influences biological activity and molecular interactions.
Property Value Source
Molecular formula C15H11NO3S
Molecular weight 285.32 g/mol
SMILES notation C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
InChIKey RLULBIWQZOAADG-UHFFFAOYSA-N

The X-ray crystallographic data for related benzisothiazolone derivatives confirms planarity of the heterocyclic ring system and typical bond lengths of 1.67 Å for the C=O group. The acetic acid side chain adopts a conformation perpendicular to the benzisothiazolone plane, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.

Historical Context in Heterocyclic Chemistry Research

Benzisothiazole chemistry originated with Gabriel and Stelzner's 1920s work on o-nitrobenzenethiol reductions. Key historical milestones include:

  • 1930s-1950s : Development of practical synthetic routes via:

    • Cyclization of 2-mercaptoanilines with acyl chlorides
    • Oxidative methods using iodine or N-bromosuccinimide
  • 1960s-1980s : Expansion into pharmaceutical applications, with seminal studies on:

    • Dopamine receptor ligands containing benzisothiazole motifs
    • Vulcanization accelerators for rubber industries
  • 21st Century Advances :

    • Transition-metal catalyzed C-H activation for regioselective functionalization (e.g., rhodium-catalyzed annulations)
    • Asymmetric synthesis techniques enabling access to enantiopure derivatives like the (2S)-configured title compound

The compound emerged from efforts to optimize bioactivity through strategic substitution patterns. Its design incorporates lessons from:

  • Saccharin derivatives : Known for metabolic stability due to the sulfonamide group
  • Riluzole analogs : Demonstrating the pharmacological relevance of benzisothiazolones in neurology

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULBIWQZOAADG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Multi-Step Organic Synthesis Approach

The general synthetic strategy involves:

  • Construction of the benzisothiazole ring system
  • Introduction of the phenylacetic acid side chain with stereochemical control
  • Final purification to isolate the (2S) enantiomer
Typical Synthetic Route
Step Description Reagents/Conditions Outcome
1 Formation of benzisothiazole core Cyclization of 2-aminothiophenol derivatives with suitable electrophiles (e.g., chloroacetic acid derivatives) under heating in solvents like ethanol or water Benzisothiazole intermediate
2 Introduction of phenylacetic acid moiety Coupling via nucleophilic substitution or condensation reactions using phenylacetic acid derivatives or activated esters Phenylacetic acid substituted benzisothiazole
3 Stereochemical resolution or asymmetric synthesis Use of chiral auxiliaries, catalysts, or resolution techniques to obtain (2S) enantiomer Enantiomerically pure (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
4 Purification Chromatography or crystallization Pure target compound

This approach is supported by supplier synthesis descriptions, indicating the necessity of multi-step organic transformations to achieve the complex structure and stereochemistry.

Cyclization and Ring Closure Techniques

The benzisothiazole ring is typically formed by intramolecular cyclization involving a thiol and an amine group reacting with a suitable electrophilic carbon center. This step is critical and often performed under controlled heating with solvents such as ethanol or water to facilitate ring closure.

For example, related benzothiazole derivatives are prepared by reacting 2-aminothiophenol with chloroacetic acid under basic conditions, followed by cyclization. Although this example is for a benzothiazole analog, similar principles apply to benzisothiazole synthesis with adjustments for ring sulfur and nitrogen positioning.

Stereochemical Control

Achieving the (2S) configuration at the chiral center is crucial. Methods include:

  • Use of chiral starting materials or chiral auxiliaries during the coupling step
  • Asymmetric catalysis employing chiral ligands or catalysts
  • Resolution of racemic mixtures via chromatographic or crystallization techniques

The specific stereochemical control methods for this compound are proprietary in some cases but are generally consistent with advanced asymmetric synthesis protocols in heterocyclic chemistry.

Hydrolysis and Functional Group Transformations

Hydrolysis of ester intermediates is a common step to obtain the free acid form of the compound. For related benzothiazole acetic acids, hydrolysis is performed using fluoride ion sources such as potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran/water mixtures at elevated temperatures (~70°C) for several hours. This method ensures efficient cleavage of ester bonds under mild basic conditions.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclization of 2-aminothiophenol with chloroacetic acid derivatives 2-aminothiophenol, chloroacetic acid, base Heating in ethanol or water Efficient ring formation Requires careful control to avoid side reactions
Coupling with phenylacetic acid derivatives Phenylacetic acid esters or halides, bases Mild to moderate temperatures Enables side chain installation May need protection/deprotection steps
Asymmetric synthesis or resolution Chiral catalysts, auxiliaries, or chromatographic methods Variable, often room temp to mild heating Achieves stereochemical purity Can be costly and time-consuming
Hydrolysis of ester intermediates KF, TBAF in THF/water 70°C for several hours Mild, efficient ester cleavage Requires careful handling of fluoride reagents

Research Findings and Industrial Considerations

  • The compound is commercially available from specialized chemical suppliers, indicating established synthetic routes that are reproducible and scalable for research use.
  • Industrial synthesis may employ continuous flow techniques for better control and yield, though detailed protocols are proprietary.
  • The stereochemical purity is critical for biological activity, necessitating rigorous synthetic and purification methods.
  • The compound’s synthesis is a subject of ongoing research to improve yield, stereoselectivity, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzisothiazole ring .

Scientific Research Applications

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Benzisothiazolone Acetic Acid Derivatives

Compound : (3-Oxo-1,2-benzisothiazol-3(2H)-2-yl)-acetic acid (, Compound 2)

  • Structure : Lacks the phenyl group and stereochemical configuration of the target compound.
  • Properties : Melting point 229–230°C; synthesized via hydrolysis of t-butyl esters.

Sulfonated Derivatives

Compound : Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate ()

  • Structure : Includes a sulfone group (dioxido) and methyl ester.
  • Properties : Increased polarity and electron-withdrawing effects compared to the target compound.
  • Role : Listed as a pharmaceutical impurity; sulfonation may alter metabolic stability and reactivity .

Ethyl Ester Derivatives

Compound : Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate ()

  • Structure : Ethyl ester with sulfone group.
  • Properties : Used in synthesizing benzothiazines via Gabriel-Coleman rearrangement. Esterification likely reduces acidity and enhances volatility compared to the carboxylic acid form .

Phenyl-Substituted Analogs

Compound : 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-benzeneacetic acid methyl ester (CAS 102486-64-6, )

  • Structure : Benzene ring substituted at the 4-position with a methyl ester.

Propanoic Acid Derivatives

Compound: 2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid ()

  • Structure: Propanoic acid chain instead of acetic acid.
  • Properties : Longer carbon chain may increase lipophilicity and alter binding interactions compared to the target compound .

Structural and Functional Analysis

Key Structural Differences

Feature Target Compound Comparable Compounds
Core Structure Benzisothiazolone + phenylacetic acid Benzisothiazolone + acetic acid derivatives
Stereochemistry (2S)-configuration Generally racemic or unspecified
Substituents Phenyl group Sulfone, esters, or alkyl chains

Biological Activity

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₁₁NO₃S
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 1217696-23-5
  • Structure : The compound features a benzisothiazole moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing the benzisothiazole structure exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in vitro. In a study utilizing human cell lines, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control Levels (pg/mL) Treated Levels (pg/mL)
TNF-alpha15075
IL-6200100

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways related to inflammation, particularly by inhibiting NF-kB activation.

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. Results demonstrated significant antimicrobial activity comparable to standard antibiotics.

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed reduced swelling in induced paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting sodium saccharin derivatives with halogenated esters (e.g., ethyl chloroacetate) under controlled pH and temperature conditions improves yield. Optimization includes adjusting stoichiometry, using ice-water baths to control exothermic reactions, and purification via recrystallization (e.g., dimethylformamide/water mixtures). Monitoring by 1H NMR^1 \text{H NMR} (δ 4.57 ppm for methylene protons) and yield calculations (50–77% reported) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR^1 \text{H NMR} to confirm methylene protons (δ 4.57 ppm) and aromatic integration .
  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions in crystal lattices) .
  • IR spectroscopy to identify carbonyl (1700–1750 cm1^{-1}) and sulfonamide (1330–1340 cm1^{-1}) stretches .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Monitor optical rotation and compare with literature values. Asymmetric synthesis strategies, such as chiral auxiliaries or catalysts, may enhance stereochemical control .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzisothiazolone derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, ATPase vs. growth inhibition assays). Validate findings using:

  • Saturation transfer difference (STD) NMR to confirm target binding (e.g., competition with ATP/UTP in PyrG enzyme inhibition) .
  • Dose-response curves to compare IC50_{50} values across studies (e.g., 0.091 mM for Streptococcus pneumoniae PyrG inhibition) .
  • Structural analogs to isolate pharmacophore contributions .

Q. How does the (2S) stereochemistry influence biological activity compared to the (2R) enantiomer?

  • Methodological Answer : Conduct enantioselective synthesis and compare:

  • Enzymatic inhibition assays (e.g., bacterial PyrG) to assess stereospecific binding.
  • Molecular docking (using AutoDock Vina or Schrödinger) to model interactions with chiral enzyme pockets.
  • Pharmacokinetic studies (e.g., plasma stability, metabolic clearance) to evaluate enantiomer-specific bioavailability .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT calculations (Gaussian 16) to map electron density on the benzisothiazolone ring and acetic acid moiety.
  • Molecular dynamics simulations (AMBER) to study hydrolysis susceptibility under physiological conditions.
  • pKa prediction tools (MarvinSketch) to assess protonation states affecting reactivity .

Q. How can hydrogen-bonding networks in the crystal structure inform solid-state stability?

  • Methodological Answer : Analyze X-ray data (e.g., CCDC entries) to identify O–H···O (2.60–2.80 Å) and C–H···O interactions. Correlate with:

  • Thermogravimetric analysis (TGA) to measure decomposition temperatures.
  • Hygroscopicity tests to evaluate moisture-induced phase changes.
  • Powder XRD to monitor polymorphic transitions under stress conditions .

Methodological Notes

  • Contradictions in Synthesis Yields : reports 69% yield for a related compound, while achieved 50% under similar conditions. Differences may stem from purification methods (e.g., column chromatography vs. recrystallization) or reaction scale .
  • Biological Target Validation : Combine in vitro enzyme assays (luminescence-based ATPase) with in silico docking to confirm target engagement, as demonstrated for PyrG inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
Reactant of Route 2
(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid

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